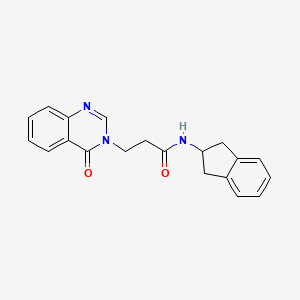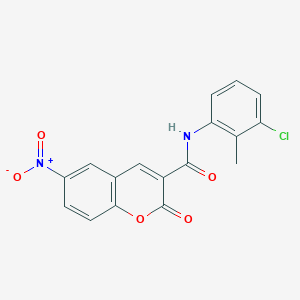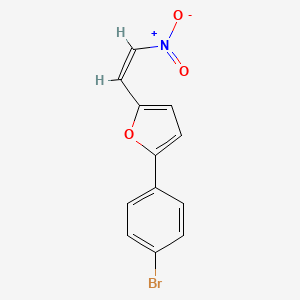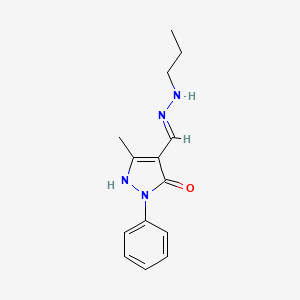
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as DIQ, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. In
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. Additionally, this compound has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, this compound has been shown to protect against oxidative stress and improve cognitive function. In animal models, this compound has been shown to reduce inflammation and oxidative stress, and improve glucose metabolism.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its broad range of potential therapeutic applications, making it a versatile compound for research. Additionally, this compound has a relatively simple synthesis method, making it accessible to researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are many potential future directions for research on N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of research could involve exploring its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research could involve exploring its potential as a treatment for neurodegenerative diseases, particularly in animal models. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound for scientific research with many potential applications in various fields.
合成法
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized through a multistep process that involves the condensation of 2,3-dihydro-1H-inden-2-amine with 4-oxo-3(4H)-quinazoline-2-carboxylic acid, followed by the reaction with propanoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-16-11-14-5-1-2-6-15(14)12-16)9-10-23-13-21-18-8-4-3-7-17(18)20(23)25/h1-8,13,16H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYGZZPZRPBDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)
